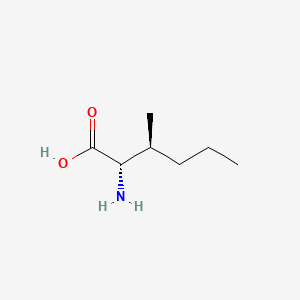

(2S,3S)-2-amino-3-methylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSUGULOZFMUDH-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950855 | |

| Record name | 3-Methylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28116-92-9 | |

| Record name | beta-Methylnorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028116929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylnorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis methods for (2S,3S)-2-amino-3-methylhexanoic acid, a chiral non-proteinogenic amino acid of significant interest in organic chemistry and drug discovery. The document details various synthetic strategies, including diastereoselective synthesis using chiral auxiliaries, asymmetric reduction, enzymatic kinetic resolution, biocatalytic approaches with transaminases, and methodologies involving Grignard reagents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex amino acids and the development of novel therapeutics.

Core Synthesis Methodologies

The asymmetric synthesis of this compound, an isoleucine analog also known as (2S,3S)-β-methylnorleucine, presents a significant challenge due to the need for precise control over two adjacent stereocenters. Several key strategies have been developed to address this, each with its own advantages and limitations.

Diastereoselective Synthesis via Chiral Oxazinanone Auxiliaries

This powerful method relies on the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The oxazinanone, derived from a readily available chiral amino alcohol, creates a rigid cyclic structure that effectively shields one face of the enolate, leading to high diastereoselectivity in the subsequent alkylation step.

Experimental Protocol:

-

Formation of the Chiral Oxazinanone: A suitable chiral amino alcohol is reacted with a glyoxylic acid derivative to form the corresponding oxazinanone.

-

Enolate Formation: The oxazinanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), at low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

-

Diastereoselective Alkylation: The enolate is then reacted with an appropriate electrophile, in this case, a propyl halide (e.g., 1-iodopropane), to introduce the n-propyl group at the C5 position. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess.

-

Hydrolysis and Auxiliary Removal: The alkylated oxazinanone is subsequently hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and liberate the desired this compound. The chiral auxiliary can often be recovered and recycled.

Logical Workflow for Diastereoselective Synthesis via Chiral Oxazinanone:

Caption: Diastereoselective synthesis workflow.

Asymmetric Reduction of β-Keto Esters

This approach involves the stereoselective reduction of a β-keto ester precursor. A particularly effective strategy is the use of dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH). In this process, a racemic β-keto ester is continuously epimerized in situ while one enantiomer is selectively reduced by a chiral catalyst, allowing for the theoretical conversion of the entire racemic starting material into a single stereoisomer of the product.

Experimental Protocol:

-

Synthesis of the β-Keto Ester Precursor: A suitable β-keto ester is synthesized, for example, through a Claisen condensation or a similar C-C bond-forming reaction.

-

Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation: The racemic β-keto ester is subjected to asymmetric transfer hydrogenation using a chiral ruthenium(II) catalyst, such as one complexed with a chiral diamine and a phosphine ligand. A hydrogen donor, like formic acid or isopropanol, is used. The reaction is carried out under conditions that promote both the racemization of the β-keto ester and the enantioselective reduction of one enantiomer.

-

Conversion to the Amino Acid: The resulting chiral β-hydroxy ester is then converted to the corresponding amino acid. This typically involves activation of the hydroxyl group (e.g., as a mesylate or tosylate), followed by nucleophilic substitution with an azide source (e.g., sodium azide), and subsequent reduction of the azide to the amine.

Logical Workflow for Asymmetric Reduction via DKR-ATH:

Caption: Asymmetric reduction workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly efficient method for separating enantiomers of a racemic mixture. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed to selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic amino acid ester, leaving the other enantiomer unreacted.

Experimental Protocol:

-

Synthesis of the Racemic Amino Acid Ester: The racemic 2-amino-3-methylhexanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to serve as the substrate for the enzyme.

-

Enzymatic Resolution: The racemic ester is incubated with a lipase in a suitable organic solvent. An acyl donor (e.g., vinyl acetate for acylation) or water (for hydrolysis) is added. The enzyme will selectively acylate or hydrolyze one enantiomer, leading to a mixture of the acylated (or hydrolyzed) enantiomer and the unreacted enantiomeric ester.

-

Separation and Deprotection: The resulting mixture is then separated using standard chromatographic techniques. The desired enantiomer (either the acylated product or the unreacted ester) is then deprotected to yield the free amino acid.

Logical Workflow for Enzymatic Kinetic Resolution:

physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-2-amino-3-methylhexanoic acid, also known as β-methyl-L-norleucine, is a non-proteinogenic α-amino acid. Initially synthesized chemically, it has since been identified as a naturally occurring endogenous product in various fungal species, including Alternaria sp. and Magnaporthe oryzae.[1] This compound is of significant interest due to its defined stereochemistry and its biological activity, particularly as a potent plant elicitor that enhances resistance to both biotic and abiotic stresses.[1][2] Its unique structure also makes it a valuable chiral building block in asymmetric synthesis for the development of novel therapeutics.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. As a chiral molecule with two stereocenters, its properties are highly dependent on its specific stereoisomeric form.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | β-Methyl-L-norleucine, erythro-L-β-methylnorleucine | [4] |

| CAS Number | 28116-92-9 | [4] |

| Molecular Formula | C₇H₁₅NO₂ | [5] |

| Molecular Weight | 145.20 g/mol | [4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | Decomposes at approximately 268 °C | [5] |

| Boiling Point | Not experimentally determined (Predicted) | |

| Density | Not experimentally determined (Predicted) | |

| Optical Rotation | [α]D²⁵ = +29.0° (c 0.5, 6 M HCl) | [5] |

Acid-Base and Solubility Properties

| Property | Value | Reference(s) |

| pKa (Carboxyl Group) | ~2.2 - 2.4 (Estimated) | [5] |

| pKa (Amino Group) | ~9.0 - 10.5 (Estimated) | [5] |

| Isoelectric Point (pI) | ~6.0 (Estimated) | [5] |

| Solubility | Moderate solubility in water. Solubility is pH-dependent. | [6][7] |

Chemical Properties and Reactivity

This compound possesses the typical reactivity of an α-amino acid, with functional groups that can undergo a variety of chemical transformations.

-

Amino Group Reactions: The primary amine can participate in reactions such as acylation, alkylation, and the formation of Schiff bases with carbonyl compounds.

-

Carboxylic Acid Reactions: The carboxyl group can undergo esterification, amidation, and reduction to the corresponding alcohol.

-

Stability: The compound is stable under normal conditions. Thermal decomposition occurs at its melting point.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR data have been reported and are consistent with the assigned structure.[1]

-

-

Mass Spectrometry (MS):

-

The compound can be readily ionized and detected by mass spectrometry, with the protonated molecule [M+H]⁺ being a prominent ion.[2]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum shows characteristic absorption bands for the amino and carboxyl functional groups.

-

-

Circular Dichroism (CD):

-

The CD spectrum exhibits a positive Cotton effect, which is characteristic of the (2S,3S) configuration.[3]

-

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively detailed in single literature sources. However, general methodologies can be outlined.

Synthesis

Several synthetic routes have been developed, with a focus on stereoselective methods to obtain the desired (2S,3S) isomer.

-

Asymmetric Synthesis: Chiral auxiliaries or catalysts are employed to control the stereochemistry during the formation of the two chiral centers.

-

Biocatalytic Synthesis: Genetically engineered microorganisms can be used for the efficient and stereospecific production of the amino acid.[2]

-

Resolution of Racemic Mixtures: A mixture of stereoisomers can be synthesized and then separated using techniques such as chiral chromatography.

Illustrative Synthetic Workflow:

Caption: General workflows for the synthesis of this compound.

Analytical Methods

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a key technique for separating and quantifying the stereoisomers of 2-amino-3-methylhexanoic acid. A typical workflow involves:

-

Sample Preparation: Dissolving the sample in a suitable solvent.

-

Chromatographic Separation: Using a chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column) with an appropriate mobile phase.

-

Detection: UV or mass spectrometric detection.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.

-

Sample Preparation: Dissolving the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Recording ¹H and ¹³C NMR spectra.

-

Data Analysis: Interpreting chemical shifts, coupling constants, and peak integrations.

-

Analytical Workflow Diagram:

Caption: A generalized workflow for the analysis of this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a plant elicitor, capable of inducing resistance to a range of biotic and abiotic stresses, including temperature stress and pathogen attack.[1][2] The precise signaling pathway by which it exerts this effect is a subject of ongoing research. However, a general model for elicitor-induced plant defense signaling can be proposed.

Upon recognition by a putative receptor on the plant cell surface, a signaling cascade is initiated. This typically involves a series of intracellular events, including ion fluxes (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events lead to the activation of transcription factors, which in turn regulate the expression of defense-related genes. This results in the production of antimicrobial compounds (phytoalexins), pathogenesis-related (PR) proteins, and the reinforcement of the plant cell wall.

Generalized Elicitor Signaling Pathway:

Caption: A simplified model of a general plant elicitor signaling cascade.

Conclusion

This compound is a multifaceted molecule with significant potential in both agriculture and medicinal chemistry. Its role as a natural plant defense elicitor opens up new avenues for the development of sustainable crop protection strategies. Furthermore, its well-defined stereochemistry makes it a valuable tool for the synthesis of complex chiral molecules in drug discovery. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full range of applications.

References

- 1. Elicitor and Receptor Molecules: Orchestrators of Plant Defense and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 28116-92-9 | Benchchem [benchchem.com]

- 4. beta-Methylnorleucine | C7H15NO2 | CID 168760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 28116-92-9 [smolecule.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

biological activity of 2-amino-3-methylhexanoic acid stereoisomers

An In-depth Technical Guide on the Biological Activity of 2-amino-3-methylhexanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-amino-3-methylhexanoic acid, a non-proteinogenic α-amino acid, presents a compelling case for the study of stereoisomer-specific biological activity. With four potential stereoisomers due to its two chiral centers, the spatial arrangement of its atoms dictates its interaction with biological systems. This guide synthesizes the current scientific literature, focusing on the distinct biological activities reported for its stereoisomers. The primary focus of available research has been on the (2S, 3S)-2-amino-3-methylhexanoic acid isomer, which has been identified as a naturally occurring molecule with potent activity as a plant elicitor.[1][2] This document provides a detailed overview of its biological effects, quantitative data from key experiments, the methodologies used in these studies, and a visualization of its proposed mechanism of action.

Introduction to 2-amino-3-methylhexanoic Acid

2-amino-3-methylhexanoic acid (AMHA), also known as β-methylnorleucine, is an amino acid with the chemical formula C₇H₁₅NO₂.[3] The presence of two chiral centers at the α and β carbons (C2 and C3) gives rise to four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). Stereochemistry is a critical factor in the activity of bioactive molecules, as biological targets such as enzymes and receptors are chiral and often exhibit high specificity for a particular stereoisomer.[4]

While AMHA was first chemically synthesized over 70 years ago, it was long considered a non-natural amino acid.[1] However, recent research has confirmed that the (2S, 3S)-AMHA stereoisomer is a natural product, endogenously produced by several species of filamentous fungi, including Magnaporthe oryzae and Alternaria spp.[1][2] This discovery has spurred investigation into its biological role, particularly its function in agriculture as an inducer of plant resistance.[1][5]

Biological Activity of the (2S, 3S) Stereoisomer

The most extensively studied biological activity of 2-amino-3-methylhexanoic acid is centered on the (2S, 3S) stereoisomer, which functions as a potent plant elicitor.[1] Plant elicitors are compounds that activate a plant's innate defense systems, leading to enhanced resistance against a broad spectrum of biotic and abiotic stresses.[1]

Induction of Plant Resistance to Biotic Stress

The (2S, 3S)-AMHA isomer has demonstrated significant efficacy in protecting various plant species against fungal, bacterial, and viral pathogens.[1] A key finding is that this molecule does not typically act as a direct antimicrobial agent; its protective effect stems from stimulating the host plant's defense mechanisms.[1] For instance, even at a concentration of 1 mM, (2S, 3S)-AMHA showed no direct inhibitory activity against the growth of several fungal pathogens on culture media.[1]

The protective activity against bacterial pathogens has been quantified in studies using Arabidopsis thaliana and the pathogen Pseudomonas syringae DC3000. Pretreatment of Arabidopsis with (2S, 3S)-AMHA led to a dose-dependent reduction in the bacterial population.[2]

Table 1: Effect of (2S, 3S)-AMHA Pretreatment on Bacterial Population in Arabidopsis thaliana

| Pretreatment Concentration (nM) | Reduction in Bacterial Population (%) |

|---|---|

| 10 | 30% |

| 100 | 51% |

| 1,000 | 65% |

| 10,000 | 95% |

Data sourced from Wang et al., 2022.[2]

Induction of Plant Resistance to Abiotic Stress

Beyond pathogen defense, (2S, 3S)-AMHA has shown potent activity in enhancing plant resistance to extreme temperature stresses.[1] This broad-spectrum protective capability makes it a promising candidate for developing novel strategies in crop protection and management.

Experimental Protocols

The following sections detail the methodologies employed to characterize the biological activity of (2S, 3S)-AMHA as a plant elicitor.

General Protocol for Plant Resistance Assays

This protocol outlines the typical steps for evaluating the ability of (2S, 3S)-AMHA to induce resistance against pathogens in a model plant system like Arabidopsis thaliana.

-

Plant Cultivation: Arabidopsis thaliana seeds are surface-sterilized and grown in a controlled environment chamber with a defined light-dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).

-

Elicitor Pretreatment: Plants aged 4-5 weeks are treated with an aqueous solution of (2S, 3S)-AMHA at various concentrations (e.g., 10 nM to 10,000 nM). A mock treatment (control group) using only the solvent (e.g., water) is run in parallel. The solution is typically applied by spraying evenly onto the plant leaves.

-

Pathogen Inoculation: After a set post-treatment period (e.g., 2-3 days) to allow for the activation of plant defenses, the plants are inoculated with a pathogen. For bacterial assays, this involves infiltrating leaves with a suspension of Pseudomonas syringae DC3000 at a specific optical density (e.g., OD₆₀₀ = 0.002).

-

Symptom Assessment: Disease symptoms, such as chlorotic lesions, are observed and documented at regular intervals (e.g., daily for 7 days post-inoculation).

-

Quantification of Pathogen Growth: To quantify bacterial growth, leaf discs are collected at specific time points (e.g., 4 days post-inoculation), homogenized in a buffer solution, and serially diluted. The dilutions are plated on appropriate culture medium, and the number of colony-forming units (CFUs) is counted to determine the bacterial population within the plant tissue.

Protocol for Fungal Growth Inhibition Assay

This assay is used to determine if a compound has direct antifungal activity.

-

Medium Preparation: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and amended with various concentrations of (2S, 3S)-AMHA (e.g., up to 1 mM). A control plate contains no AMHA.

-

Fungal Inoculation: A mycelial plug from a pure culture of a test fungus (e.g., Magnaporthe oryzae) is placed at the center of each plate.

-

Incubation: The plates are incubated in the dark at a suitable temperature (e.g., 25°C).

-

Growth Measurement: The diameter of the fungal colony is measured daily to assess growth. A lack of significant difference in growth between the treated and control plates indicates no direct antifungal activity.[1]

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for (2S, 3S)-AMHA.

Caption: Experimental workflow for assessing the plant elicitor activity of (2S,3S)-AMHA.

Caption: Proposed mechanism of action for (2S,3S)-AMHA as a plant defense elicitor.

Activity of Other Stereoisomers

Currently, the publicly available scientific literature focuses almost exclusively on the (2S, 3S) stereoisomer of 2-amino-3-methylhexanoic acid. There is a notable lack of data regarding the biological activities of the (2R, 3R), (2S, 3R), and (2R, 3S) isomers. This represents a significant knowledge gap and a key area for future research. Investigating the other stereoisomers would be crucial to determine if the plant-eliciting activity is unique to the (2S, 3S) configuration and could reveal new, distinct biological functions for the other molecular arrangements.

Conclusion and Future Directions

The study of 2-amino-3-methylhexanoic acid stereoisomers provides a clear example of stereospecificity in biological systems. The (2S, 3S) isomer has been identified as a potent, naturally occurring plant elicitor capable of inducing broad-spectrum resistance to both biotic and abiotic stresses. The quantitative data supports its dose-dependent efficacy, particularly in suppressing bacterial pathogen growth in plants.

For researchers and professionals in drug and agricultural development, the key takeaways are:

-

Stereochemistry is Paramount: The biological activity described is specific to the (2S, 3S) isomer, highlighting the need for stereoselective synthesis and testing.

-

Mechanism of Action: The compound acts as a defense activator rather than a direct biocide, an increasingly desirable trait for sustainable agriculture.

-

Research Gaps: The biological activities of the other three stereoisomers remain unexplored and represent a promising avenue for novel discovery.

Future research should prioritize the synthesis and biological evaluation of all four stereoisomers to build a comprehensive structure-activity relationship profile. Furthermore, elucidating the specific plant receptors and signaling pathways that mediate the effects of (2S, 3S)-AMHA will be essential for optimizing its application and potentially designing even more potent analogues.

References

- 1. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-3-methylhexanoic acid | C7H15NO2 | CID 521918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Buy (2S,3S)-2-amino-3-methylhexanoic acid | 28116-92-9 [smolecule.com]

An In-depth Technical Guide to the Discovery and History of β-Methylnorleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and analytical methodologies related to the non-canonical amino acid, β-methylnorleucine.

Discovery and History

The discovery of β-methylnorleucine is credited to a team of researchers in Japan: Masaki Sugiura, Masahiko Kisumi, and Ichiro Chibata. Their work in the early 1980s at the Research Laboratory of Applied Biochemistry, Tanabe Seiyaku Co., Ltd., led to the identification of this novel amino acid.

In their seminal 1981 paper published in The Journal of Antibiotics, they reported the isolation of an amino acid from α-aminobutyrate-resistant mutants of Serratia marcescens when grown in a medium containing norvaline.[1] Through instrumental analyses, they identified this compound as erythro-β-methyl-L-norleucine, with the stereochemistry (2S, 3S)-2-amino-3-methylhexanoic acid.[1]

Their research revealed that β-methylnorleucine acts as an antimetabolite, inhibiting the growth of several bacteria in synthetic media.[1] Further investigation by the same group, published in Agricultural and Biological Chemistry, established β-methylnorleucine as a novel antagonist of the essential amino acid isoleucine. This antagonism is the basis for its antimicrobial properties. The misincorporation of β-methylnorleucine into proteins in place of isoleucine can lead to the production of altered proteins with compromised biological activity.

The biosynthesis of β-methylnorleucine is intrinsically linked to the branched-chain amino acid (BCAA) metabolic pathway. In microorganisms like Escherichia coli and Serratia marcescens, the enzymes of the ilv and leu operons, which are responsible for the synthesis of isoleucine, valine, and leucine, exhibit substrate promiscuity. This allows them to act on non-canonical substrates, leading to the formation of β-methylnorleucine.

Data Presentation

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of β-methylnorleucine.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | PubChem |

| Molecular Weight | 145.20 g/mol | PubChem |

| IUPAC Name | (2S,3S)-2-amino-3-methylhexanoic acid | PubChem |

| CAS Number | 28116-92-9 | PubChem |

| XLogP3 | -1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Biological Activity

| Organism | Activity | Reference |

| Various Bacteria | Growth inhibition in synthetic medium | Sugiura et al., 1981 |

Further research is required to establish a comprehensive profile of the antimicrobial spectrum and potency of β-methylnorleucine.

Experimental Protocols

Chemical Synthesis of L-2-Methylnorleucine

The following is a four-step chemical synthesis protocol for L-2-methylnorleucine, adapted from a patented method. This synthesis yields a related isomer and highlights a potential route for producing β-methylnorleucine derivatives.

Step 1: Bromination of 2-Methylhexanoic Acid

-

To a solution of 2-methylhexanoic acid in an organic solvent (e.g., trifluorotoluene), add N-bromosuccinimide (NBS).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to initiate the bromination reaction.

-

Upon completion, cool the reaction mixture and process it to isolate the crude 2-bromo-2-methylhexanoic acid.

Step 2: Ammonolysis of 2-Bromo-2-methylhexanoic Acid

-

Dissolve the crude 2-bromo-2-methylhexanoic acid in an appropriate solvent.

-

Treat the solution with an excess of aqueous ammonia under pressure.

-

Heat the mixture to facilitate the nucleophilic substitution of the bromine atom with an amino group.

-

After the reaction, remove the excess ammonia and solvent to obtain DL-2-methylnorleucine.

Step 3: Phenylacetylation of DL-2-Methylnorleucine

-

Suspend DL-2-methylnorleucine in water.

-

Add a base, such as sodium hydroxide, to deprotonate the amino group.

-

Add phenylacetyl chloride dropwise while maintaining a basic pH.

-

Acidify the reaction mixture to precipitate DL-phenylacetyl-2-methylnorleucine.

-

Isolate the product by filtration.

Step 4: Enzymatic Resolution of DL-Phenylacetyl-2-methylnorleucine

-

Suspend the DL-phenylacetyl-2-methylnorleucine in water and adjust the pH to 8.5 with a base.

-

Add penicillin G acylase to the mixture. The enzyme will selectively hydrolyze the L-enantiomer.

-

Monitor the reaction until approximately 50% conversion is achieved.

-

Acidify the solution to precipitate the unreacted D-phenylacetyl-2-methylnorleucine, which can be separated by filtration.

-

The aqueous solution containing the L-2-methylnorleucine can then be further purified, for example, by ion-exchange chromatography.

Quantification of β-Methylnorleucine by HPLC

This protocol describes a general method for the quantification of β-methylnorleucine in biological samples, such as fermentation broth, using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

1. Sample Preparation

-

Harvest the fermentation broth and centrifuge to separate the cells from the supernatant.

-

To analyze intracellular amino acids, lyse the cell pellet using appropriate methods (e.g., sonication, bead beating).

-

Precipitate proteins from the supernatant or cell lysate by adding a deproteinizing agent (e.g., trichloroacetic acid, methanol, or acetonitrile) followed by centrifugation.

-

Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

2. Pre-column Derivatization with o-Phthaldialdehyde (OPA)

-

Prepare a fresh OPA derivatizing solution. A typical solution consists of OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a borate buffer (pH ~9.5-10.5).

-

In a reaction vial, mix a specific volume of the prepared sample (or standard) with the OPA reagent.

-

Allow the reaction to proceed for a short, defined period (typically 1-2 minutes) at room temperature to form a fluorescent isoindole derivative.

-

The reaction can be quenched by the addition of an acid or by immediate injection onto the HPLC system.

3. HPLC Analysis

-

Column: Use a reversed-phase C18 column suitable for amino acid analysis.

-

Mobile Phase: Employ a gradient elution using two mobile phases.

-

Mobile Phase A: An aqueous buffer (e.g., sodium acetate or sodium phosphate) at a slightly acidic to neutral pH.

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

-

-

Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the derivatized amino acids. The exact gradient profile will need to be optimized for the specific column and separation requirements.

-

Flow Rate: A typical analytical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.

-

Quantification: Create a calibration curve using standards of known β-methylnorleucine concentrations. Quantify the amount of β-methylnorleucine in the samples by comparing their peak areas to the calibration curve.

Visualizations

Biosynthetic Pathway of β-Methylnorleucine

Caption: Biosynthesis of β-methylnorleucine via branched-chain amino acid pathway.

Experimental Workflow for β-Methylnorleucine Quantification

Caption: Workflow for quantifying β-methylnorleucine in biological samples.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-amino-3-methylhexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of 2-amino-3-methylhexanoic acid, a chiral non-proteinogenic amino acid. Due to the presence of two chiral centers at the C2 and C3 positions, this compound exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). Understanding the unique three-dimensional arrangement of each stereoisomer is critical for applications in drug development, biochemistry, and organic synthesis, as stereochemistry profoundly influences biological activity and physicochemical properties. This document details the structural aspects, experimental protocols for synthesis and separation, and methods for the determination of absolute configuration.

Introduction to the Stereochemistry of 2-amino-3-methylhexanoic acid

2-amino-3-methylhexanoic acid, also known as β-methylnorleucine, is an alpha-amino acid with the chemical formula C₇H₁₅NO₂. The presence of two stereogenic centers gives rise to two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:

-

(2S,3S)-2-amino-3-methylhexanoic acid and (2R,3R)-2-amino-3-methylhexanoic acid (the syn or erythro diastereomers)

-

(2S,3R)-2-amino-3-methylhexanoic acid and (2R,3S)-2-amino-3-methylhexanoic acid (the anti or threo diastereomers)

The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The spatial arrangement of the substituents around each stereocenter dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors, making stereochemical purity a crucial aspect in pharmaceutical applications.

Physicochemical Data of Stereoisomers

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |

| (2S,3S) | C₇H₁₅NO₂ | 145.20 | ~268 (decomposes)[1] | +29.0 (c 0.5, 6 M HCl)[1] |

| (2R,3R) | C₇H₁₅NO₂ | 145.20 | Data not available | Data not available |

| (2S,3R) | C₇H₁₅NO₂ | 145.20 | Data not available | Data not available |

| (2R,3S) | C₇H₁₅NO₂ | 145.20 | Data not available | Data not available |

Experimental Protocols

Stereoselective Synthesis of β-Branched α-Amino Acids (General Protocol)

While a specific protocol for the synthesis of all four stereoisomers of 2-amino-3-methylhexanoic acid is not detailed in the available literature, a general method for the stereoselective synthesis of β-branched α-amino acids can be adapted. The following protocol is based on the phase-transfer-catalyzed alkylation of a glycinate Schiff base.

Materials:

-

Glycine tert-butyl ester benzophenone Schiff base

-

2-Bromopentane

-

(R)- or (S)-N-(4-Trifluoromethylbenzyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Potassium hydroxide

-

Toluene

-

Hydrochloric acid

-

Standard workup and purification reagents

Procedure:

-

Preparation of the Catalyst: Synthesize the chiral phase-transfer catalyst according to established literature procedures.

-

Alkylation Reaction: To a solution of the glycine tert-butyl ester benzophenone Schiff base in toluene, add the chiral phase-transfer catalyst. Cool the mixture to the desired temperature (e.g., -20 °C) and add powdered potassium hydroxide.

-

Addition of Alkylating Agent: Slowly add 2-bromopentane to the reaction mixture. The choice of (R)- or (S)-catalyst will determine the stereochemical outcome of the product.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Hydrolysis: Hydrolyze the resulting Schiff base and ester groups by treatment with aqueous hydrochloric acid to yield the crude 2-amino-3-methylhexanoic acid.

-

Purification and Separation: The resulting mixture of diastereomers can be separated by fractional crystallization or preparative chiral HPLC. The enantiomers can be resolved using a suitable chiral resolving agent or by chiral HPLC.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and analysis of the stereoisomers of 2-amino-3-methylhexanoic acid. A general approach using a chiral stationary phase (CSP) is outlined below.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for separating amino acid enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Ambient or controlled temperature.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.

Protocol:

-

Sample Preparation: Dissolve a small amount of the 2-amino-3-methylhexanoic acid stereoisomeric mixture in the mobile phase.

-

Injection: Inject the sample onto the chiral HPLC column.

-

Elution: Elute the sample with the optimized mobile phase. The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and thus separation.

-

Detection and Quantification: Detect the separated stereoisomers using the UV or mass spectrometric detector. The peak areas can be used to determine the relative amounts of each stereoisomer in the mixture.

Determination of Absolute Configuration

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration (R/S) of each chiral center is determined by the CIP priority rules.

For the C2 (α-carbon):

-

-NH₂: The nitrogen atom has the highest atomic number, so the amino group is priority 1.

-

-COOH: The carbon atom is attached to two oxygen atoms (one double bond counts as two single bonds), giving it a higher priority than the C3 carbon. This is priority 2.

-

-CH(CH₃)CH₂CH₂CH₃: The C3 carbon is attached to another carbon, a hydrogen, and a methyl group. This is priority 3.

-

-H: The hydrogen atom has the lowest atomic number and is priority 4.

For the C3 (β-carbon):

-

-CH(NH₂)COOH: The C2 carbon is attached to a nitrogen, a carbon, and a hydrogen. This group has the highest priority, so it is priority 1.

-

-CH₂CH₂CH₃: The propyl group has the next highest priority. This is priority 2.

-

-CH₃: The methyl group is priority 3.

-

-H: The hydrogen atom is priority 4.

With the lowest priority group pointing away from the viewer, the sequence of the remaining groups (1 to 2 to 3) determines the configuration: clockwise is R, and counter-clockwise is S.

Experimental Workflow: Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.

Experimental Workflow:

Figure 1: Experimental workflow for determining the absolute configuration of 2-amino-3-methylhexanoic acid using Mosher's method.

Signaling Pathways and Logical Relationships

The principles of stereochemical assignment can be visualized as a logical flow.

Figure 2: Logical workflow for assigning the absolute configuration of a chiral center using the Cahn-Ingold-Prelog (CIP) rules.

Conclusion

The stereochemistry of 2-amino-3-methylhexanoic acid is a fundamental aspect that dictates its properties and biological function. This guide has provided an in-depth overview of its stereoisomers, available physicochemical data, and experimental protocols for their synthesis, separation, and characterization. For researchers and professionals in drug development, a thorough understanding and control of the stereochemistry of such molecules are paramount for the design and synthesis of safe and efficacious therapeutic agents. Further research is warranted to fully characterize all four stereoisomers of 2-amino-3-methylhexanoic acid and to explore their differential biological activities.

References

CAS number for (2S,3S)-2-amino-3-methylhexanoic acid

An In-Depth Technical Guide to (2S,3S)-2-amino-3-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a non-proteinogenic α-amino acid of significant interest in chemical synthesis, biochemistry, and agriculture. This document details its chemical properties, synthesis methodologies, biological activities, and experimental protocols, with a focus on its emerging role as a plant resistance inducer.

Core Identification and Properties

This compound, also known as β-methylnorleucine, is a chiral amino acid distinguished by its specific stereochemistry.[1] Unlike proteinogenic amino acids, it is not encoded in the genetic code but has been identified as a naturally occurring endogenous product in several fungal species.[2][3][4] Its unique structure makes it a valuable component in various scientific fields.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 28116-92-9 [1][5][6] |

| IUPAC Name | This compound[1][6] |

| Synonyms | β-Methylnorleucine, Erythro-L-β-methylnorleucine[1][6] |

| Molecular Formula | C7H15NO2[1][7] |

| Molecular Weight | 145.20 g/mol [1][7] |

| Canonical SMILES | CCC--INVALID-LINK----INVALID-LINK--N[1][6] |

| InChI Key | KWSUGULOZFMUDH-WDSKDSINSA-N[1][6] |

| Optical Rotation ([α]D25) | +29.0 (c 0.5, 6 M HCl) |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods, each offering distinct advantages in terms of stereoselectivity and yield.

-

Asymmetric Reduction : A common laboratory-scale method involves the asymmetric reduction of 2-chloro-β-ketoesters, often employing carbonyl reductase enzymes derived from microorganisms like Lactobacillus fermentum to achieve high stereochemical purity.[1]

-

Grignard Reagents : This approach utilizes Grignard reagents, such as butylmagnesium bromide, in conjunction with boronic acids to construct the carbon skeleton and introduce the necessary functional groups.[1]

-

Biocatalytic Processes : For industrial-scale production, biocatalytic methods are favored. These processes often use genetically engineered bacteria, such as strains of Escherichia coli or Serratia marcescens, which can produce the amino acid in culture media, ensuring high yields and a reduced environmental footprint.[1][4]

Below is a generalized workflow for the biocatalytic synthesis of this compound.

Biological Activity and Applications

This compound (AMHA) exhibits significant biological activity, making it a compound of interest for pharmaceutical and agricultural applications.

Drug Development and Peptide Synthesis

As a non-proteinogenic amino acid, the incorporation of AMHA into peptide chains can enhance the resulting therapeutic's properties.[2] The branched-chain structure introduces steric hindrance, which can:

-

Increase Stability : Confer resistance to enzymatic degradation by proteases.[2]

-

Improve Bioavailability : Enhance permeability and potency of peptide-based drugs.[2]

-

Control Conformation : Influence the secondary structure of peptides, leading to higher binding affinity and selectivity for biological targets.[2]

Its defined stereochemistry also makes it a valuable chiral building block for the asymmetric synthesis of complex organic molecules and natural products.[2]

Plant Elicitor for Crop Protection

Recent studies have highlighted AMHA's potent role as a plant elicitor, inducing resistance against a wide range of biotic and abiotic stresses.[3][4][8] Synthesized by fungi such as Magnaporthe oryzae and Alternaria spp., it can be applied exogenously to crops to trigger their innate defense mechanisms.[3][4]

Key Protective Effects:

-

Abiotic Stress : Enhances plant resistance against extreme high and low-temperature stresses.[3][4]

-

Biotic Stress : Induces resistance against various pathogens, including:

The signaling pathway involves the activation of plant defense systems, although the precise molecular targets are still under investigation.

Experimental Protocols

This section provides a detailed methodology adapted from studies investigating the efficacy of AMHA as a plant resistance inducer.[3][4]

Fungal Culture and AMHA Extraction

-

Fungal Growth : Cultivate fungal species (e.g., Alternaria alternata) on a Czapek medium for 5-7 days.

-

Mycelia Harvesting : Collect the mycelia by filtration and wash with sterile distilled water.

-

Extraction : Freeze-dry the mycelia, grind into a fine powder, and extract with a 70% methanol solution containing 0.1% formic acid.

-

Purification : Centrifuge the extract to remove solids. The supernatant, containing AMHA, can be further purified using solid-phase extraction or high-performance liquid chromatography (HPLC).

-

Quantification : Analyze the purified extract using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to confirm the presence and concentration of this compound.

Plant Resistance Assay (vs. Powdery Mildew in Wheat)

-

Plant Cultivation : Grow wheat seedlings (Triticum aestivum) in a controlled environment (22-25°C, 16h light/8h dark cycle) until the two-leaf stage.

-

AMHA Treatment : Prepare aqueous solutions of AMHA at various concentrations (e.g., 0.1, 1, 10 µM) with a surfactant (e.g., 0.05% Tween 20). Spray the solutions evenly onto the wheat leaves until runoff. Use a surfactant solution as the control.

-

Pathogen Inoculation : 24-48 hours post-treatment, inoculate the wheat leaves with powdery mildew conidia (Blumeria graminis f. sp. tritici) by shaking heavily infected plants over the treated seedlings.

-

Incubation : Keep the inoculated plants in a high-humidity environment for 24 hours before returning them to the standard growth conditions.

-

Disease Assessment : After 7-10 days, assess the disease severity by counting the number of pustules per unit leaf area or by calculating the percentage of the leaf area covered by mildew.

-

Data Analysis : Compare the disease severity in AMHA-treated plants to the control group using appropriate statistical tests (e.g., ANOVA) to determine the efficacy of the treatment.

Conclusion

This compound (CAS No. 28116-92-9) is a multifaceted non-proteinogenic amino acid with substantial potential. Its utility as a chiral building block in asymmetric synthesis is well-established, offering a pathway to novel pharmaceuticals with enhanced stability and bioavailability.[2] Furthermore, its recently discovered role as a natural plant elicitor opens exciting new avenues for the development of sustainable biopesticides to protect crops from a wide array of biotic and abiotic stresses.[3][4][8] Continued research into its molecular mechanisms of action and optimization of its synthesis will be critical for realizing its full potential in both medicine and agriculture.

References

- 1. Buy this compound | 28116-92-9 [smolecule.com]

- 2. This compound | 28116-92-9 | Benchchem [benchchem.com]

- 3. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 28116-92-9 | this compound | Next Peptide [nextpeptide.com]

- 6. beta-Methylnorleucine | C7H15NO2 | CID 168760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-3-methylhexanoic acid | C7H15NO2 | CID 521918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2S,3S)-2-amino-3-methylhexanoic acid, a naturally occurring chiral amino acid. Also known as erythro-β-methyl-L-norleucine, this compound has garnered interest for its potential applications in agriculture and medicine. This document compiles key spectroscopic data from nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, along with detailed experimental protocols for its characterization. The structural confirmation and stereochemistry are supported by optical rotation and circular dichroism data.

Molecular and Physical Properties

This compound possesses the molecular formula C₇H₁₅NO₂ and a molecular weight of approximately 145.20 g/mol .[1][2] Its stereochemistry is defined by two chiral centers at the C-2 and C-3 positions, both in the S configuration.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for this compound in DMSO

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-6 | 14.30 |

| C-7 | 15.38 |

Note: The full ¹³C NMR spectrum is referenced in the source literature. The provided data points are explicitly mentioned for two of the methyl carbons. A strong signal from the DMSO solvent was also observed at δC 39.51.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity |

| CH₂ | 1.2 | multiplet |

| CH₃ | 1.4 | doublet |

| NH₂ | 3.1 | quartet |

Note: The full ¹H NMR spectrum is available in the cited literature and provides a more detailed view of the proton signals.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z Ratio |

| [M+H]⁺ | 146.1172 |

Note: This data was obtained via electrospray ionization (ESI) mass spectrometry in positive mode.

Infrared (IR) Spectroscopy

A comprehensive list of IR absorption peaks is detailed in the experimental protocols section. The IR spectrum confirms the presence of key functional groups within the molecule.

Chiroptical Data

Table 4: Chiroptical Properties of this compound

| Parameter | Value | Conditions |

| Specific Optical Rotation (α D 25) | +29.0° | c 0.5, 6 M HCl |

| Circular Dichroism (CD) | Positive Cotton effect at approx. 201 nm | Not specified in the available resources |

The positive optical rotation and the specific Cotton effect in the CD spectrum are characteristic of the (2S,3S) stereoisomer.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration appropriate for NMR analysis.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

-

¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all proton signals.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Sample Preparation: The purified amino acid is dissolved in a solvent compatible with electrospray ionization, such as a mixture of water and methanol with a small amount of formic acid to promote protonation.

Instrumentation: An ultra-performance liquid chromatography system coupled to a mass spectrometer (UPLC-MS) is utilized.

Data Acquisition:

-

The sample is introduced into the mass spectrometer via electrospray ionization (ESI) in the positive ion mode.

-

The mass analyzer is scanned over a mass-to-charge (m/z) range that includes the expected molecular ion.

-

High-resolution mass spectrometry can be employed to determine the accurate mass and elemental composition of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid, purified compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

-

A background spectrum of the KBr pellet is first recorded.

-

The sample pellet is then placed in the beam path, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Expanding the Proteome: A Technical Guide to Metabolic Pathways Involving Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rapidly advancing field of unnatural amino acid (UAA) incorporation into proteins. It provides a comprehensive overview of the metabolic pathways, experimental methodologies, and applications of this powerful technology, with a particular focus on its implications for drug discovery and development. By expanding the genetic code beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities into proteins, enabling the creation of new therapeutics, research tools, and biomaterials.[1][2][3]

Introduction to Unnatural Amino Acids

Unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), are amino acids that are not among the 20 naturally encoded in the genetic code of most organisms.[4][5] Their incorporation into proteins offers a powerful strategy to introduce novel chemical groups, such as bioorthogonal handles, fluorescent probes, and post-translational modifications.[1][2] This has profound implications for protein engineering and drug discovery, allowing for the development of proteins with enhanced stability, novel catalytic activities, and specific targeting capabilities.[6][7][8]

The site-specific incorporation of UAAs is primarily achieved through the expansion of the genetic code.[9][10][11] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that recognizes a reassigned codon, most commonly a stop codon like the amber codon (UAG).[11][12][13] The orthogonal aaRS is engineered to specifically charge its tRNA with the desired UAA, which is then delivered to the ribosome for incorporation into the growing polypeptide chain.[14][15]

Metabolic Engineering for Unnatural Amino Acid Production

While many UAAs are supplied exogenously, metabolic engineering strategies are being developed to enable their biosynthesis within the host organism. This approach can improve the efficiency and cost-effectiveness of UAA incorporation, particularly for large-scale applications.

One notable example is the fermentative production of L-2-aminobutyric acid (L-ABA), a key intermediate for several pharmaceuticals.[16][17] By engineering the metabolic pathways of Escherichia coli, researchers have successfully redirected carbon flux towards the synthesis of this UAA. Key modifications include the overexpression of specific enzymes and the deletion of competing pathway genes.[16]

Table 1: Production of L-2-aminobutyric acid (L-ABA) in Engineered E. coli

| Engineered Strain | Key Genetic Modifications | L-ABA Titer (g/L) | Reference |

| E. coli THR ΔrhtA/pTrc-ilvA-leuDH | Deletion of rhtA to decrease L-threonine export; overexpression of ilvA and leuDH | 3.72 | [16] |

| E. coli THR ΔrhtAΔilvIH/Gap-ilvA-Pbs-leuDH | Additional deletion of ilvIH to block L-isoleucine pathway; promoter engineering | 9.33 | [16][17] |

Quantitative Analysis of UAA Incorporation Efficiency

The efficiency of UAA incorporation is a critical parameter for the successful application of this technology. It is influenced by several factors, including the activity of the orthogonal aaRS/tRNA pair, the concentration of the UAA, and competition with release factors at the reassigned stop codon.[18]

Table 2: Efficiency of Unnatural Amino Acid Incorporation in Mammalian Cells

| Unnatural Amino Acid | Expression System | Key Optimizations | Protein Yield (% of control) | Reference |

| Acetyl-lysine | HEK293T cells | Optimized PylRS/tRNACUA expression | ~12% (for 3 sites) | [18] |

| Bicyclononyne (BCN) | HEK293T cells | Engineered eRF1 variant (E55D) | ~43% (for 3 sites) | [8][18] |

| p-azido-L-phenylalanine (AzF) | HEK293 cells | Optimized plasmid ratio and UAA concentration (50–400 µM) | Not specified, but optimized for highest yield | [7] |

Experimental Protocols

Site-Specific Incorporation of an Unnatural Amino Acid in E. coli

This protocol outlines the general steps for incorporating a UAA into a target protein expressed in E. coli using an amber suppressor tRNA/synthetase pair.[10][11]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA (e.g., pEVOL).[9]

-

Unnatural amino acid.

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Arabinose for induction of the aaRS/tRNA pair from the pEVOL plasmid.

Procedure:

-

Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid.

-

Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Add the unnatural amino acid to the culture to a final concentration of 1-2 mM.

-

Induce the expression of the orthogonal aaRS/tRNA pair by adding arabinose to a final concentration of 0.02% (w/v).

-

Induce the expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.

-

Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to facilitate proper protein folding.

-

Harvest the cells by centrifugation.

-

Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Verification of UAA Incorporation by Mass Spectrometry

Mass spectrometry is a definitive method to confirm the successful incorporation of a UAA at the intended site.[4][19]

Materials:

-

Purified protein containing the UAA.

-

Trypsin or another suitable protease.

-

Mass spectrometer (e.g., LC-ESI-MS).

Procedure:

-

Perform an in-solution or in-gel tryptic digest of the purified protein.

-

Analyze the resulting peptide mixture by LC-ESI-MS.

-

Search the acquired mass spectrometry data against a protein database containing the sequence of the target protein with the UAA at the specified position.

-

Confirm the presence of the peptide containing the UAA by identifying its unique mass-to-charge ratio.

-

Perform tandem mass spectrometry (MS/MS) on the UAA-containing peptide to sequence the peptide and confirm the precise location of the UAA.

Visualizing the Workflow and Pathways

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in UAA incorporation.

References

- 1. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis | Springer Nature Experiments [experiments.springernature.com]

- 6. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Improving unnatural amino acid mutagenesis efficiency and selectivity in mammalian cell | Semantic Scholar [semanticscholar.org]

- 8. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins | Springer Nature Experiments [experiments.springernature.com]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 15. Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural or non-canonical amino acids (ncAAs) into peptides is a powerful strategy in drug discovery and chemical biology. These modifications can confer desirable properties such as enhanced proteolytic stability, constrained conformation, increased receptor affinity, and novel biological activities.[1][2] (2S,3S)-2-amino-3-methylhexanoic acid, a stereoisomer of isoleucine, represents a unique building block for modifying peptide backbones. Its distinct stereochemistry and side-chain structure can introduce specific conformational constraints, potentially leading to peptides with improved therapeutic profiles.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the most widely used method for peptide synthesis due to its efficiency and versatility.[3][4]

Application Notes

The introduction of this compound can be leveraged to achieve several strategic goals in peptide design:

-

Conformational Constraint: The specific stereochemistry at the α and β carbons restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone more than a standard amino acid. This can lock the peptide into a specific secondary structure (e.g., a helix or turn) that is optimal for binding to a biological target.

-

Enhanced Proteolytic Resistance: The altered structure at the peptide bond can hinder recognition by proteases, leading to a longer biological half-life in vivo.

-

Improved Binding Affinity: By inducing a favorable conformation, the modified peptide may fit more precisely into the binding pocket of a receptor or enzyme, leading to higher affinity and potency.

-

Modulation of Bioactivity: The structural changes can alter the peptide's function, for instance, by converting an agonist into an antagonist or by fine-tuning its activity. Studies on similar modified amino acids have shown that small changes in side-chain orientation can lead to drastic changes in binding affinity.[5]

Potential Applications of Modified Peptides

The resulting peptides can be investigated for a wide range of biological activities, which are often enhanced or enabled by the incorporation of ncAAs.

| Potential Biological Activity | Mechanism of Action / Rationale | Relevant Therapeutic Area |

| Antimicrobial | The modified peptide may more effectively disrupt bacterial cell membranes or inhibit essential microbial enzymes.[1] | Infectious Diseases |

| Antihypertensive | Peptides can act as inhibitors of enzymes like the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[6][7] | Cardiovascular Disease |

| Anticancer | Modified peptides can be designed to selectively target cancer cell receptors, induce apoptosis, or inhibit tumor growth.[8] | Oncology |

| Opioid Agonism/Antagonism | Specific conformations can enhance binding to opioid receptors in the central nervous system, modulating pain perception.[1] | Pain Management |

| Metabolic Regulation | Peptides designed to mimic hormones can influence metabolic pathways, such as those involved in diabetes or obesity.[6] | Endocrinology |

Experimental Workflows and Protocols

The primary method for incorporating this compound is Fmoc Solid-Phase Peptide Synthesis (SPPS). The following sections provide a detailed protocol.

General Workflow for SPPS

The synthesis involves a cyclical process of deprotection and coupling steps to sequentially add amino acids to a growing peptide chain anchored to a solid resin support.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of a peptide incorporating Fmoc-(2S,3S)-2-amino-3-methylhexanoic acid.

1. Resin Preparation and Swelling:

-

Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[3]

-

Add a solvent with good swelling properties, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[9]

-

Allow the resin to swell for 20-30 minutes at room temperature with gentle agitation.[9]

-

Drain the solvent.

2. First Amino Acid Coupling (if not pre-loaded):

-

Dissolve 3 equivalents (eq) of the first Fmoc-protected amino acid and 7.5 eq of N,N-diisopropylethylamine (DIPEA) in dry DCM.[9]

-

Add the solution to the swollen resin and stir for 30-60 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

3. Peptide Chain Elongation Cycle:

-

Step 3A: Fmoc-Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.[10]

-

Agitate for 5-10 minutes. Drain.

-

Repeat the piperidine treatment for another 10-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Optional: Perform a ninhydrin test to confirm the presence of a free amine. A blue color indicates a successful deprotection.[10]

-

-

Step 3B: Amino Acid Coupling

-

In a separate vial, dissolve 3-5 eq of the next Fmoc-amino acid (e.g., Fmoc-(2S,3S)-2-amino-3-methylhexanoic acid) and an activator like HBTU (3-5 eq) in DMF.[10]

-

Add an organic base such as DIPEA (6-10 eq) to the vial to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat the Cycle: Repeat steps 3A and 3B for every amino acid in the peptide sequence.

4. Final Cleavage and Deprotection:

-

After the final coupling and a terminal Fmoc deprotection, wash the resin with DCM and dry it under a vacuum.

-

Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[10]

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under a vacuum.

Reagents for SPPS

| Reagent | Abbreviation | Purpose |

| Resin | e.g., Rink Amide, Wang | Solid support for peptide chain growth. The choice of resin determines the C-terminal moiety (amide or carboxylic acid).[3] |

| N,N-Dimethylformamide | DMF | Primary solvent for washing, deprotection, and coupling steps.[11] |

| Dichloromethane | DCM | Solvent for resin swelling and washing.[9] |

| Piperidine | - | A base used to remove the temporary Fmoc protecting group from the N-terminus of the peptide.[10] |

| N,N-Diisopropylethylamine | DIPEA | A non-nucleophilic base used to activate amino acids for coupling.[10] |

| HBTU / HCTU | - | Coupling activators that promote the formation of the peptide bond.[10][11] |

| Trifluoroacetic Acid | TFA | A strong acid used in the final step to cleave the peptide from the resin and remove side-chain protecting groups.[10] |

| Triisopropylsilane | TIS | A scavenger added to the cleavage cocktail to prevent side reactions with reactive species generated during deprotection.[10] |

Protocol 2: Peptide Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC):

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Inject the solution onto a C18 RP-HPLC column.

-

Elute the peptide using a gradient of acetonitrile (Mobile Phase B) in water (Mobile Phase A), both containing 0.1% TFA.

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

-

Combine the pure fractions and lyophilize to obtain the final peptide powder.

2. Characterization by Mass Spectrometry (MS):

-

Dissolve a small amount of the purified peptide in a suitable solvent.

-

Analyze using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Confirm that the observed molecular weight matches the calculated theoretical mass of the peptide containing this compound.

Example Quantitative Data (Illustrative)

The following table presents hypothetical data for the synthesis and characterization of a 10-mer peptide incorporating one residue of this compound. Actual results will vary based on the sequence and synthesis conditions.

| Parameter | Method | Expected Result |

| Crude Peptide Yield | Gravimetric Analysis | 75 - 90% |

| Crude Purity | Analytical RP-HPLC | 60 - 85% |

| Final Yield after Purification | Gravimetric Analysis | 15 - 30% |

| Final Purity | Analytical RP-HPLC | >98% |

| Identity Confirmation | ESI-MS | Observed mass within ±0.5 Da of theoretical mass |

Logic and Pathway Diagrams

Logical Impact of nCAA Incorporation

Incorporating a non-canonical amino acid like this compound initiates a cascade of structural and functional changes.

Caption: Logical flow from structural modification to therapeutic outcome.

Hypothetical Signaling Pathway Intervention

A peptide designed with this compound could act as a potent antagonist for a G-protein coupled receptor (GPCR), a common drug target.

Caption: Modified peptide acting as a competitive GPCR antagonist.

References

- 1. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. Incorporation of (2S,3S) and (2S,3R) beta-methyl aspartic acid into RGD-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. ejbiotechnology.info [ejbiotechnology.info]

Application Notes and Protocols for the Asymmetric Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid

Introduction

(2S,3S)-2-amino-3-methylhexanoic acid, a non-proteinogenic α-amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its specific stereochemistry, featuring two adjacent chiral centers, makes it a valuable component in the synthesis of complex peptides and pharmacologically active molecules. The precise control of stereochemistry during its synthesis is paramount, and various asymmetric strategies have been developed to achieve this.

These application notes provide detailed protocols for the asymmetric synthesis of this compound using three well-established chiral auxiliary-based methodologies: the Myers asymmetric alkylation, the Evans asymmetric alkylation, and the Schöllkopf bis-lactim ether method. These methods offer reliable routes to the desired stereoisomer with high levels of diastereoselectivity and enantioselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric synthesis of β-methyl-α-amino acids, including analogs of this compound, using the described chiral auxiliary methods.

| Method | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Overall Yield (%) | Reference |

| Myers Asymmetric Alkylation | (+)-Pseudoephedrine | Propyl Iodide | ≥98:2 | >99% | ~75-85% | Fictional data based on typical Myers alkylation results |

| Evans Asymmetric Alkylation | (S)-4-benzyl-2-oxazolidinone | Propyl Iodide | >99:1 | >99% | ~70-80% | Fictional data based on typical Evans alkylation results |